Isoglabrone
Description
Properties
CAS No. |
1115012-65-1 |
|---|---|
Molecular Formula |
C20H16O5 |
Molecular Weight |
336.34 |
Synonyms |
3-(2,4-Dihydroxyphenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one |
Origin of Product |
United States |
Isolation, Purification, and Structural Elucidation Methodologies for Isoglabrone
Extraction and Isolation Techniques from Botanical Sources
The initial step involves liberating the desired chemical components from the plant material and performing a preliminary separation to reduce the complexity of the mixture.
Extraction is a critical first step for isolating chemical constituents from plant materials. nih.gov The process typically begins with pre-washing, drying, and grinding the plant material to create a homogenous sample, which enhances the kinetics of extraction by increasing the surface area contact with the solvent. nih.gov
Solvent extraction, also known as liquid-solid extraction, is commonly employed. arcjournals.org This involves treating the dried, powdered plant material with an organic solvent. nih.gov The choice of solvent is crucial and is based on the polarity of the target compounds. numberanalytics.com For compounds like isoglabrone, a range of solvents may be used in sequence to partition the components of the crude extract. Common methods include maceration, percolation, Soxhlet extraction, and ultrasound-assisted extraction (UAE). nih.govmdpi.comcore.ac.uk In the case of isolating isoflavonoids and related phenols from Glycyrrhiza glabra, a crude extract is often first obtained using a polar solvent like ethanol (B145695) or methanol. This crude extract is then subjected to further liquid-liquid partitioning with solvents of varying polarity, such as hexane (B92381) and ethyl acetate (B1210297), to group compounds based on their solubility. researchgate.netthieme-connect.comjsmcentral.org
Following initial solvent extraction, the resulting crude extract contains a complex mixture of phytochemicals. nih.gov Chromatographic fractionation is employed to separate this mixture into less complex groups of components, or fractions. wisdomlib.org This separation relies on the differential interactions of compounds with a stationary phase (a solid adsorbent like silica (B1680970) gel or alumina) and a mobile phase (a solvent or mixture of solvents). core.ac.ukwisdomlib.org
Traditional open column chromatography (CC) is a standard technique where the crude extract is loaded onto a column packed with a stationary phase. nih.gov A mobile phase is then passed through the column, and compounds are separated based on their polarity, eluting at different times to be collected as distinct fractions. core.ac.uk For the fractionation of G. glabra crude extract containing this compound, a specific solvent system composed of Hexanes/Ethyl Acetate/Methanol/Water was utilized to effectively partition the metabolites. researchgate.netthieme-connect.com The resulting fractions can be analyzed by methods like Thin-Layer Chromatography (TLC) to identify which ones contain the compound of interest for further purification. jsmcentral.org
Solvent-Based Extraction Approaches
Advanced Purification Methodologies
To achieve the high degree of purity required for structural analysis, fractions enriched with this compound must undergo further high-resolution purification steps.
High-Speed Counter-Current Chromatography (HSCCC) is an advanced liquid-liquid partition chromatography technique that functions without a solid support matrix. mdpi.comresearchgate.net This method eliminates issues like the irreversible adsorption of the sample onto a stationary phase, ensuring high recovery of the target compound. researchgate.net Separation is based on the partitioning of solutes between two immiscible liquid phases, with one serving as the stationary phase retained by a strong centrifugal force, while the other mobile phase is pumped through it. ontosight.ai
The selection of a suitable two-phase solvent system is paramount for successful HSCCC separation. globalresearchonline.net In the context of fractionating G. glabra extract, the partition coefficient (K) for various metabolites was determined to select an optimal solvent system. researchgate.netthieme-connect.com A system composed of Hexanes/Ethyl Acetate/Methanol/Water in a 7:5:6:4 volume ratio was used for the fractionation, demonstrating the technique's power in the targeted isolation of structurally related metabolites from a complex extract. researchgate.netthieme-connect.com
HSCCC Solvent System for G. glabra Fractionation
| Component | Volume Ratio (v/v) |
|---|---|
| Hexanes | 7 |
| Ethyl Acetate | 5 |
| Methanol | 6 |
| Water | 4 |
This table details the solvent system used in High-Speed Countercurrent Chromatography (HSCCC) for the fractionation of a crude extract of Glycyrrhiza glabra, which contains this compound and other related metabolites. researchgate.netthieme-connect.com
Following initial fractionation, compounds that are difficult to separate due to similar chemical properties, such as this compound and its co-eluting metabolites, require a high-resolution purification technique. nih.gov Semi-preparative High-Performance Liquid Chromatography (HPLC) is a crucial tool for this purpose, designed to isolate pure compounds in milligram quantities. o-cp.de This method uses high pressure to pass the mobile phase through a column packed with small-diameter particles, providing superior separation efficiency compared to open column chromatography. uu.se
In the specific case of this compound, which co-elutes with the major compound glabridin (B1671572), a semi-preparative HPLC method was developed as an orthogonal approach for its purification. researchgate.netthieme-connect.com By using a different separation mechanism or stationary phase than the initial fractionation, this technique can resolve compounds that were previously inseparable, yielding this compound with a high degree of purity. researchgate.netthieme-connect.com The goal of this step is to obtain a sufficient quantity of the pure compound for subsequent structural analysis. o-cp.de
High-Speed Countercurrent Chromatography (HSCCC) Applications
Spectroscopic Techniques for Definitive Structure Elucidation
Once a compound has been isolated and purified, its chemical structure must be definitively determined. This is accomplished through a combination of modern spectroscopic techniques that provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. numberanalytics.com
The process generally involves Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. core.ac.uk
Mass Spectrometry (MS) provides the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its precise molecular formula. numberanalytics.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. researchgate.net A suite of NMR experiments is typically performed:
1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. pharmacognosy.uspnnl.gov
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. Correlation Spectroscopy (COSY) shows proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds. pharmacognosy.usmedinadiscovery.com This data allows for the piecing together of the complete molecular structure.
The purity of the final isolated sample is also confirmed using these analytical methods, for instance, by quantitative ¹H-NMR (qHNMR). researchgate.netthieme-connect.com The combined data from these spectroscopic techniques allows for the unambiguous assignment of the chemical structure of this compound.
Spectroscopic Methods for Structure Elucidation
| Technique | Purpose |
|---|---|
| Mass Spectrometry (MS) | Determines molecular weight and molecular formula. nih.gov |
| ¹H NMR | Identifies the types and connectivity of hydrogen atoms. pnnl.gov |
| ¹³C NMR | Identifies the types of carbon atoms in the molecular skeleton. pharmacognosy.us |
| 2D COSY | Reveals correlations between coupled protons (H-H connectivity). pharmacognosy.us |
| 2D HSQC | Correlates protons with their directly attached carbon atoms (C-H one-bond connectivity). pharmacognosy.us |
| 2D HMBC | Shows long-range correlations between protons and carbons (C-H multiple-bond connectivity). pharmacognosy.us |
| qHNMR | Determines the purity of the isolated compound. researchgate.netthieme-connect.com |
This table summarizes the primary spectroscopic techniques used to determine the definitive structure and purity of an isolated natural product like this compound.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Glabridin |
| 4'-O-methoxyglabridin |
| 3'-hydroxyl-4'-O-methoxyglabridin |
| Glabrocoumarin |
| Hexane |
| Ethyl Acetate |
| Methanol |
| Water |
| Ethanol |
| Chloroform |
| Silica |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules like this compound. researchgate.netintertek.com It provides unparalleled insight into the carbon-hydrogen framework, allowing for the precise mapping of atomic connectivity and spatial arrangements.
One-Dimensional (1D) NMR (e.g., ¹H, ¹³C)
One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental information about the molecular structure of this compound. dal.cacopernicus.org
The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton in the molecule. For instance, a characteristic singlet is observed for the proton at the C-2 position of the isoflavone (B191592) core. amazonaws.com The protons on the aromatic rings and the prenyl side chain also exhibit specific chemical shifts and coupling patterns, which are instrumental in assigning their positions.
The ¹³C NMR spectrum provides complementary information by detecting the carbon skeleton. oregonstate.edu Each carbon atom in this compound resonates at a characteristic chemical shift, influenced by its local electronic environment. Key signals include those for the carbonyl carbon (C-4), the olefinic carbons of the heterocyclic ring, and the carbons of the aromatic rings and the prenyl group. amazonaws.com Although ¹³C NMR data for this compound is not as commonly reported in isolation, it is a critical component of a full structural assignment. researchgate.netnih.gov
A representative, though not exhaustive, compilation of ¹H NMR data for this compound is presented below.
| Proton | Chemical Shift (δ) ppm | Multiplicity | J-coupling (Hz) |
| H-2 | 8.21 | s | |
| H-5 | 7.85 | d | 8.8 |
| H-6 | 6.92 | d | 8.8 |
| H-3′ | 6.35 | d | 2.4 |
| H-5′ | 6.26 | dd | 8.4, 2.4 |
Table 1: Representative ¹H NMR spectral data for this compound in DMSO-d6. amazonaws.com
Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC, NOESY, ROESY)
While 1D NMR provides a foundational view, 2D NMR techniques are indispensable for unambiguously assembling the complete molecular structure of this compound. researchgate.netprinceton.eduepfl.ch These experiments reveal correlations between nuclei, painting a detailed picture of connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY spectra would confirm the coupling between adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two to four bonds. sdsu.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the prenyl group to the isoflavone core.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. princeton.edu This provides critical information about the three-dimensional structure and stereochemistry of the molecule.
Quantitative NMR (qNMR) for Purity Assessment
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for an identical reference standard of the analyte. sigmaaldrich.comox.ac.ukjeol.com The technique relies on the principle that the integrated signal intensity of a nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the sample. ox.ac.uk
For this compound, ¹H qNMR can be employed to assess its purity after isolation and purification. thieme-connect.comresearchgate.netresearchgate.net This is achieved by accurately weighing the this compound sample and a certified internal standard with a known purity into an NMR tube. acs.org By comparing the integrals of specific, well-resolved signals from this compound with those of the internal standard, the absolute purity of the this compound sample can be calculated with high accuracy and precision. ox.ac.ukkuleuven.be This method is particularly valuable as it provides a direct measurement of the analyte and is less susceptible to variations in response factors that can affect other quantitative techniques.
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. intertek.comscribd.comrfi.ac.uk
Direct Analysis in Real Time Mass Spectrometry (DART-MS)
Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. rsc.orgnih.govwiley.com The sample is exposed to a heated stream of metastable gas (typically helium or nitrogen), which ionizes the analyte molecules on the surface. nist.govbruker.com
DART-MS can be used as a rapid screening tool for the presence of this compound in crude plant extracts or fractions. Its ability to provide fast results makes it suitable for high-throughput analysis during the initial stages of isolation to quickly identify fractions containing the target compound. DART is a soft ionization technique, often resulting in prominent protonated molecules [M+H]⁺, which directly provides the molecular weight of this compound.
Ultra-High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS/MS)
The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and specific technique for the analysis of complex mixtures and the structural characterization of individual components. mdpi.comnih.govrsc.org
In the context of this compound analysis, UHPLC provides high-resolution separation of this compound from other co-occurring metabolites in licorice extracts. thieme-connect.comresearchgate.net Following separation, the analyte enters the ESI source, where it is ionized, typically forming protonated molecules [M+H]⁺.
The tandem mass spectrometry (MS/MS) capability is then used for structural elucidation. The [M+H]⁺ ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting fragment ions provide valuable structural information. For instance, the fragmentation pattern can reveal the loss of the prenyl group and characteristic cleavages of the isoflavone core, which helps to confirm the identity of this compound. This technique is not only used for structural confirmation but also for the sensitive quantification of this compound in various samples.
| Analytical Technique | Information Obtained |
| ¹H NMR | Number and environment of protons, proton-proton coupling. |
| ¹³C NMR | Number and type of carbon atoms. |
| COSY | Connectivity between coupled protons. |
| HSQC | Direct one-bond correlations between protons and carbons. |
| HMBC | Long-range (2-4 bond) correlations between protons and carbons. |
| qNMR | Absolute purity of the compound. |
| DART-MS | Rapid determination of molecular weight from raw samples. |
| UHPLC-ESI-MS/MS | Separation from complex mixtures, accurate mass, and fragmentation patterns for structural confirmation. |
Table 2: Summary of Analytical Methodologies for this compound Characterization.
Fragmentation Pathway Analysis in MS/MS
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful analytical technique for the structural elucidation of flavonoids like this compound. The fragmentation of this compound in MS/MS experiments, typically using electrospray ionization (ESI) in negative or positive ion mode, follows predictable pathways that provide significant structural information. These pathways are primarily dictated by the core isoflavone structure and the nature of its substituents, in this case, a dimethylpyran ring.
The fragmentation of prenylated flavonoids, a class to which this compound belongs, is characterized by two main types of reactions: the cleavage of the prenyl-derived ring and the retro-Diels-Alder (RDA) reaction of the heterocyclic C-ring. nih.govuu.nlresearchgate.net
In the case of this compound (C₂₀H₁₆O₅, exact mass: 336.10), the MS/MS spectrum of the deprotonated molecule [M-H]⁻ at m/z 335 reveals several diagnostic fragment ions. A common initial fragmentation step for flavonoids containing a dimethylpyran ring is the loss of a methyl radical (CH₃•) from the gem-dimethyl group, leading to a stable ion. Another characteristic fragmentation is the loss of larger neutral fragments from the pyran ring, such as the loss of C₃H₆ (42 Da) or C₄H₈ (56 Da). researchgate.net A fragment ion at m/z 295, corresponding to the loss of C₃H₄, has been noted for the isomeric glabrone (B1232820), which would also be expected for this compound. researchgate.net
The most structurally informative fragmentation pathway for flavonoids is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring. researchgate.netresearchgate.net This reaction breaks the ring at two bonds, providing direct information about the substitution patterns on the A and B rings. For isoflavones, the RDA cleavage typically results in ¹,³A⁻ and ¹,³B⁻ fragment ions, which correspond to the A-ring and B-ring with parts of the C-ring attached, respectively. researchgate.netresearcher.life The relative intensity of these RDA fragments can help to localize the substituents on the different rings of the flavonoid skeleton. The site of prenylation can influence the RDA fragmentation pattern, helping to distinguish between isomers. researcher.life
Below is an interactive data table summarizing the principal expected fragment ions for this compound in negative ion mode ESI-MS/MS.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 335 [M-H]⁻ | 320 | CH₃• (15 Da) | Loss of a methyl radical from the dimethylpyran ring |
| 335 [M-H]⁻ | 279 | C₄H₈ (56 Da) | Loss from the dimethylpyran ring |
| 335 [M-H]⁻ | RDA Fragments | C₈H₄O₃ / C₁₂H₈O₂ | Retro-Diels-Alder (RDA) cleavage of the C-ring |
Note: The exact m/z values of RDA fragments depend on the specific cleavage pathway and which ring retains the charge. The fragmentation patterns are generally proposed based on the analysis of related flavonoid compounds.
Isomeric and Structural Analogue Differentiation
Differentiating this compound from its isomers and other structurally similar flavonoids found in its natural source, licorice (Glycyrrhiza species), presents a significant analytical challenge. prophetmedresearch.com this compound's most prominent isomer is glabrone, which shares the same molecular formula (C₂₀H₁₆O₅) and mass. amazonaws.com Both compounds are dimethylpyrano-isoflavones, differing only in the arrangement of the pyran ring fusion to the flavonoid core. Consequently, they cannot be distinguished by mass spectrometry alone based on their precursor ion mass. nih.gov
The primary strategy for differentiating these isomers involves hyphenated analytical techniques, most notably ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). nih.govscielo.br
Chromatographic Separation: UPLC, with its high-resolution separation capabilities, can physically separate this compound and glabrone based on subtle differences in their polarity and interaction with the stationary phase of the chromatography column. scielo.brresearchgate.net This results in distinct retention times for each isomer, allowing for their individual detection and quantification even when present in a complex mixture. The choice of column chemistry and mobile phase gradient is critical for achieving baseline separation. scielo.br
Mass Spectrometric Distinction: While their precursor masses are identical, there can be minor but consistent differences in the relative abundances of their fragment ions in the MS/MS spectra. acs.org These differences arise from the influence of the isomeric structure on the stability of the fragment ions. For example, the position of the pyran ring can affect the ease of certain RDA fragmentations or neutral losses, leading to a unique fragmentation "fingerprint" for each isomer that aids in their identification when authentic standards are available for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural confirmation and differentiation, NMR spectroscopy is the definitive method. rsc.org Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., HMBC, HSQC, NOESY) provide detailed information about the chemical environment of each atom in the molecule. rsc.org Specifically, Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to establish long-range correlations between protons and carbons, which can unambiguously determine the fusion pattern of the pyran ring to the isoflavone skeleton, thereby confirming the identity of this compound versus glabrone. rsc.org
Other structural analogues of this compound present in licorice include various other prenylated flavonoids such as glabridin, hispaglabridin A, and licochalcone A. prophetmedresearch.comnih.gov These compounds differ from this compound in their core structure (e.g., isoflavan (B600510) vs. isoflavone) or the nature and position of the prenyl group. They are typically differentiated from this compound and from each other using the same UPLC-MS/MS methods, as they exhibit distinct retention times and unique mass-to-charge ratios and/or fragmentation patterns. nih.gov
Biosynthetic Pathways and Precursors of Isoglabrone
Enzymatic Catalysis in Isoflavonoid (B1168493) Biosynthesis
The formation of isoglabrone begins with the general phenylpropanoid pathway, which converts the primary metabolite L-phenylalanine into 4-coumaroyl-CoA. This serves as a crucial entry point for flavonoid and isoflavonoid synthesis. From this precursor, a series of enzyme-catalyzed reactions constructs the characteristic isoflavonoid skeleton, which is then further modified to yield this compound.
The initial steps are catalyzed by a set of core enzymes:
Phenylalanine ammonia-lyase (PAL) : Initiates the pathway by converting L-phenylalanine into cinnamic acid. frontiersin.orgresearchgate.net
Cinnamate-4-hydroxylase (C4H) : A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid. researchgate.net
4-Coumaroyl-CoA ligase (4CL) : Activates p-coumaric acid by ligating it with coenzyme A to form 4-coumaroyl-CoA, a key branch-point intermediate. frontiersin.orgresearchgate.net
From 4-coumaroyl-CoA, the pathway proceeds to the formation of the isoflavonoid core through the action of isoflavonoid-specific enzymes. mdpi.comencyclopedia.pub
Chalcone (B49325) synthase (CHS) : This key enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 chalcone scaffold. encyclopedia.pubnih.gov CHS is a type III polyketide synthase and represents a major control point in the pathway. nih.gov
Chalcone reductase (CHR) : Working in conjunction with CHS, CHR is crucial for producing 6'-deoxychalcones like isoliquiritigenin, which is the primary precursor for many isoflavonoids in licorice. mdpi.com
Chalcone isomerase (CHI) : Catalyzes the stereospecific cyclization of the chalcone into a flavanone (B1672756), such as liquiritigenin. researchgate.netmdpi.com
Isoflavone (B191592) synthase (IFS) : This is the definitive enzyme of the isoflavonoid pathway. nih.gov It is a cytochrome P450 monooxygenase (CYP93C family) that catalyzes a complex reaction involving hydroxylation and a 1,2-aryl migration of the B-ring from position C-2 to C-3 of the flavanone skeleton, forming an unstable 2-hydroxyisoflavanone (B8725905) intermediate. nih.gov
2-hydroxyisoflavanone dehydratase (HID) : This enzyme facilitates the dehydration of the 2-hydroxyisoflavanone intermediate to form the stable isoflavone, such as daidzein (B1669772). nih.gov
Following the formation of the basic isoflavone skeleton, a series of "tailoring" reactions, including prenylation and cyclization, are required to produce this compound. Recent research on the related compound glabridin (B1671572) in Glycyrrhiza glabra has revealed a complex network of potential biosynthetic routes. biorxiv.orgresearchgate.net The key late-stage enzymatic steps are believed to involve:
Prenyltransferases (PTs) : These enzymes attach prenyl (dimethylallyl) groups from a donor molecule, dimethylallyl pyrophosphate (DMAPP), to the isoflavone backbone. oup.comwur.nl This is a critical modification that enhances the biological activity of many flavonoids. wur.nl Aromatic PTs are often membrane-bound and can exhibit high substrate and regio-specificity. oup.comwur.nl
Cyclases : After prenylation, specific cyclase enzymes are thought to catalyze the formation of the pyran ring, which distinguishes pyranoisoflavones like this compound.
Table 1: Key Enzymes in the Biosynthetic Pathway Leading to Isoflavonoids
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |
| 4-Coumaroyl-CoA ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA. |
| Chalcone synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form chalcone. |
| Chalcone reductase | CHR | Co-acts with CHS to produce 6'-deoxychalcone precursors. |
| Chalcone isomerase | CHI | Cyclizes chalcone to flavanone. |
| Isoflavone synthase | IFS | Catalyzes aryl migration to form the isoflavone skeleton. |
| 2-hydroxyisoflavanone dehydratase | HID | Dehydrates the 2-hydroxyisoflavanone intermediate. |
| Prenyltransferase | PT | Adds a prenyl group to the isoflavone nucleus. |
Gene Expression and Regulation of Biosynthetic Enzymes in Relevant Organisms
The biosynthesis of this compound and other isoflavonoids in Glycyrrhiza species is tightly regulated at the genetic level. The expression of the biosynthetic enzyme genes is controlled by a hierarchy of regulatory proteins, primarily transcription factors (TFs), which can be influenced by developmental stage and environmental stimuli. frontiersin.orgfrontiersin.org
Integrative metabolomic and transcriptomic analyses of various Glycyrrhiza species, including G. uralensis and G. glabra, have identified numerous differentially expressed genes (DEGs) that are part of the isoflavonoid pathway. mdpi.comnih.gov Studies have shown that abiotic stresses, such as high salinity, can significantly upregulate the expression of key structural genes like PAL, CHS, CHI, and IFS, leading to an accumulation of flavonoids. frontiersin.org
Key findings from gene expression studies in Glycyrrhiza include:
Coordinated Gene Expression : The genes encoding the enzymes of the phenylpropanoid and isoflavonoid pathways are often co-expressed, indicating a coordinated regulatory mechanism to control the metabolic flux towards specific compounds. frontiersin.org
Transcription Factor Regulation : Several families of transcription factors have been implicated in regulating isoflavonoid biosynthesis. In particular, MYB and basic helix-loop-helix (bHLH) TFs have been shown to be key regulators. frontiersin.orgfrontiersin.org For instance, transcriptomic analysis of browning G. uralensis cells revealed that a MYB transcription factor is a key regulator of flavonoid synthesis. frontiersin.org In soybean, the R1 MYB transcription factor GmMYB176 was found to activate the CHS8 gene, a critical step in isoflavonoid production. frontiersin.org
Gene Clusters : In G. uralensis, genes involved in isoflavonoid biosynthesis, including those for 2-hydroxyisoflavanone synthase (IFS), have been found to form a gene cluster, suggesting that their physical proximity in the genome may facilitate their co-regulation.
Table 2: Selected Genes and Transcription Factors Regulating Isoflavonoid Biosynthesis in Glycyrrhiza and Model Legumes
| Gene/Factor | Type | Organism(s) | Role | Reference(s) |
| PAL, C4H, 4CL, CHS, CHI, IFS | Structural Genes | Glycyrrhiza spp., Soybean | Encode the core enzymes of the isoflavonoid pathway. | frontiersin.orgmdpi.com |
| CYP93C | Structural Gene (IFS) | Glycyrrhiza uralensis, Soybean | Encodes Isoflavone Synthase, the key enzyme for isoflavonoids. | nih.gov |
| MYB | Transcription Factor | Glycyrrhiza uralensis, Soybean | Key regulators that activate the expression of structural genes like CHS. | frontiersin.orgfrontiersin.orgfrontiersin.org |
| bHLH | Transcription Factor | Glycyrrhiza uralensis | Implicated in the regulation of flavonoid biosynthesis. | frontiersin.org |
| UDP-Glycosyltransferases | Structural Genes (Modification) | Glycyrrhiza uralensis | Involved in downstream glycosylation of flavonoids, often upregulated under stress. | frontiersin.org |
Precursor Incorporation Studies in Model Systems
Precursor incorporation studies using isotopically labeled compounds are a powerful tool for elucidating biosynthetic pathways. These experiments provide direct evidence of the metabolic flow from a simple precursor to a complex final product. While specific studies tracing the entire pathway to this compound are limited, research on other isoflavonoids in model legume systems clearly demonstrates the principles and confirms the roles of key intermediates.
In these studies, a labeled precursor, such as L-phenylalanine containing heavy isotopes like Carbon-13 (¹³C) or Deuterium (D), is supplied to a plant system, such as excised pods, seedlings, or cell cultures. apsnet.orgtandfonline.comtandfonline.com After an incubation period, the plant tissues are analyzed using techniques like mass spectrometry to detect the incorporation of the isotopic label into the target isoflavonoid.
Key findings from relevant precursor incorporation studies include:
Phenylalanine as the Primary Precursor : Studies in bean pods (Phaseolus vulgaris) showed that ¹⁴C-labeled L-phenylalanine and cinnamic acid were efficiently incorporated into the phytoalexin phaseollin (B1679764), confirming their roles as early precursors in the phenylpropanoid pathway. apsnet.org
Tracing the Isoflavonoid Core : In soybean leaves, the de novo biosynthesis of isoflavones like daidzein and genistein (B1671435) was confirmed by feeding the plants L-phenylalanine labeled with nine ¹³C atoms ([¹³C₉]phenylalanine). tandfonline.comescholarship.orgnih.gov The resulting labeled isoflavones were then analyzed to understand their fragmentation patterns in mass spectrometry, which helps in the identification of related compounds. tandfonline.comtandfonline.com
Confirmation of Intermediates : The incorporation of labeled daidzein into phaseollin demonstrated that daidzein is a direct intermediate in the biosynthesis of more complex isoflavonoids. apsnet.org This supports the concept of a branched pathway where core isoflavones are decorated by tailoring enzymes.
These experiments collectively validate the general biosynthetic route from L-phenylalanine through chalcone and flavanone intermediates to the isoflavonoid core, which is the foundational pathway for the subsequent synthesis of specialized molecules like this compound.
Table 3: Summary of Key Precursor Incorporation Studies in Isoflavonoid Biosynthesis
| Precursor | Model System | Product(s) Analyzed | Key Finding | Reference(s) |
| ¹⁴C-Phenylalanine, ¹⁴C-Cinnamic Acid | Excised bean pods (Phaseolus vulgaris) | Phaseollin | Demonstrated efficient incorporation, confirming the phenylpropanoid pathway's role. | apsnet.org |
| ¹⁴C-Daidzein | Excised bean pods (Phaseolus vulgaris) | Phaseollin | Confirmed that daidzein is a downstream intermediate for other isoflavonoids. | apsnet.org |
| ¹³C₉-Phenylalanine, D₈-Phenylalanine | Soybean leaves (Glycine max) | Daidzein, Genistein | Proved de novo biosynthesis of isoflavones upon elicitation and provided labeled standards for analytical studies. | tandfonline.comtandfonline.comescholarship.orgnih.gov |
Chemical Synthesis and Structural Modification of Isoglabrone and Its Analogues
Total Synthesis Strategies for Isoglabrone
While a dedicated total synthesis of this compound itself has not been prominently reported, established routes for structurally related pyranoisoflavones provide a clear blueprint for its construction. A highly effective and convergent strategy involves the Suzuki-Miyaura cross-coupling reaction as a key step for assembling the core isoflavone (B191592) skeleton. acs.orgacs.orgresearchgate.net
This approach would logically begin with the synthesis of two key building blocks: a 3-iodochromone derivative for the A- and C-rings and a suitable boronic acid for the B-ring. The retrosynthetic analysis for this compound (Compound I) is outlined below.
Retrosynthetic Approach:
The synthesis would target the isoflavone core (II) via a Suzuki-Miyaura coupling between the 3-iodochromone (III) and the 2,4-dihydroxyphenylboronic acid (IV). The dimethylpyran ring fused to the A-ring of the chromone (B188151) core would be constructed prior to the coupling reaction.
Synthesis of 3-Iodochromone Precursor (III): The synthesis of the pyranochromone fragment typically starts from a phloroglucinol (B13840) derivative, such as 2,4,6-trihydroxyacetophenone. nih.gov This starting material would undergo O-prenylation followed by thermal cyclization (Claisen rearrangement and subsequent ring closure) to form the dimethylpyran ring. The resulting pyranoacetophenone can then be converted to the corresponding enaminoketone by reacting it with an amide acetal (B89532) like N,N-dimethylformamide dimethyl acetal (DMF-DMA). acs.org Cyclization of the enaminoketone in the presence of iodine furnishes the required 3-iodopyranochromone (III). acs.org
Suzuki-Miyaura Coupling: With both the 3-iodochromone (III) and the boronic acid (IV) in hand, a palladium-catalyzed Suzuki-Miyaura coupling reaction would be performed to construct the C3-aryl bond, yielding the protected this compound skeleton. acs.orgresearchgate.net
Deprotection: The final step would involve the removal of any protecting groups used on the hydroxyl functionalities of the B-ring to yield the target natural product, this compound (I).
An alternative, more classical approach is the deoxybenzoin (B349326) route . rsc.org This involves the Friedel-Crafts acylation of a pyran-fused phloroglucinol derivative with a protected 2,4-dihydroxyphenylacetic acid to form a deoxybenzoin intermediate. rsc.orgacs.org This intermediate is then treated with a one-carbon electrophile (e.g., DMF-DMA or an orthoformate) and cyclized under acidic conditions to form the isoflavone C-ring. nih.gov However, this method can suffer from lower yields and harsh reaction conditions that may not be compatible with sensitive functional groups. rsc.org
Semi-Synthetic Approaches from Related Natural Products
Semi-synthesis offers an alternative pathway to complex molecules like this compound by leveraging the chemical architecture of more abundant, structurally related natural products. frontierspartnerships.org Licorice is a rich source of various flavonoids, and a plausible semi-synthetic strategy could involve the isolation of a suitable precursor that can be chemically converted to this compound.
A potential starting material could be an isoflavone from licorice that possesses the desired 2',4'-dihydroxy-substituted B-ring but lacks the dimethylpyran ring on the A-ring, such as 7-hydroxy-2',4'-dihydroxyisoflavone. The synthesis would then proceed via the following steps:
Regioselective Prenylation: Introduction of a prenyl group (a C5 isoprenoid unit) onto the A-ring. This is typically achieved by O-alkylation of the 7-hydroxyl group with prenyl bromide, followed by a thermal Claisen rearrangement to install the prenyl group at the C-8 position. rsc.org
Oxidative Cyclization: The C-8 prenyl group can then be cyclized to form the dimethylpyran ring. This is often accomplished using an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the final pyranoisoflavone structure of this compound.
This semi-synthetic approach can significantly reduce the number of synthetic steps compared to a total synthesis, provided a suitable precursor is readily available from the natural source.
Design and Synthesis of this compound Derivatives and Analogues
To explore structure-activity relationships and develop new compounds with potentially improved biological profiles, the synthesis of this compound derivatives is essential. Modifications typically target the hydroxyl groups or the isoprenoid moiety. oaepublish.comnih.gov
The two phenolic hydroxyl groups on the B-ring of this compound (at C-2' and C-4') are prime targets for modification.
Alkylation: These hydroxyl groups can be converted to alkoxy groups (ethers) through reactions with alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents in the presence of a base like potassium carbonate (K₂CO₃). rsc.orgmdpi.com The choice of base and reaction conditions can allow for regioselective alkylation. For instance, selective alkylation of the more acidic 7-OH group over the 4'-OH group is a common strategy in isoflavone chemistry, often achieved using specific base and solvent systems. nih.govhelsinki.fi
Esterification: Acylation of the hydroxyl groups to form esters can be achieved using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. ajol.info Transesterification reactions have also been employed for the selective benzoylation of the 4'-OH group in isoflavones. helsinki.fi These ester derivatives can act as prodrugs, potentially improving bioavailability.
| Modification Type | Reagents and Conditions | Target Site(s) | Resulting Functional Group |
| Alkylation | Alkyl halide (e.g., CH₃I), K₂CO₃, Acetone | C-2' and C-4' Hydroxyls | Ether (Alkoxy) |
| Esterification | Acyl chloride (e.g., Acetyl chloride), Pyridine | C-2' and C-4' Hydroxyls | Ester |
The dimethylpyran ring in this compound is a cyclized isoprenoid unit, and its presence is often crucial for biological activity. phcogrev.com The synthesis of analogues can involve either creating this ring system or introducing other isoprenoid chains.
Introduction of Prenyl Groups: For analogues that lack the pyran ring, a linear prenyl group (3-methyl-2-butenyl) can be introduced. This is typically done via C-prenylation using prenyl bromide and a base, or through O-prenylation followed by a Claisen rearrangement, which often directs the prenyl group to the ortho position (C-6 or C-8). rsc.orgscielo.org.mx
Formation of Pyranoisoflavones: As described in the synthetic strategies, a key step in forming the characteristic pyran ring of this compound analogues is the cyclization of a neighboring hydroxyl group with a prenyl side chain, often under oxidative conditions. acs.org
Introduction of Other Isoprenoids: Longer isoprenoid chains, such as geranyl (C10) groups, can also be attached to the isoflavone scaffold. This is often accomplished via Suzuki-Miyaura coupling of an iodinated isoflavone with a geranyl boronate ester, allowing for the synthesis of analogues with extended lipophilic side chains. rsc.org
Achieving regioselectivity is critical for the rational design of analogues. Several techniques allow for the precise functionalization of the isoflavone skeleton.
Directed Ortho-Metalation: This technique uses a directing group to guide a metalating agent (like an organolithium or magnesium reagent) to a specific ortho position, allowing for subsequent reaction with an electrophile. This can be used to functionalize positions adjacent to existing hydroxyl or other directing groups.
Halogenation-Coupling Sequences: A common and powerful strategy involves the regioselective iodination of the isoflavone core, for example at the C-6 or C-8 positions. rsc.org The resulting iodo-isoflavone is then a versatile substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of a wide array of substituents at a specific location. researchgate.net
Phase-Transfer Catalysis: For regioselective alkylation or glycosylation of the different hydroxyl groups, phase-transfer catalysis using reagents like tetrabutylammonium (B224687) bromide (TBAB) can provide high selectivity by modulating the nucleophilicity of the various phenoxides in a biphasic system. nih.gov
Introduction and Manipulation of Isoprenoid Moieties
Methodology Development for Derivative Synthesis
The synthesis of isoflavone derivatives has benefited from the continuous development of new synthetic methodologies aimed at improving efficiency, selectivity, and structural diversity.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction remains a cornerstone for building the isoflavone core and for late-stage functionalization. acs.orgacs.orgnih.gov Its mild conditions and tolerance of various functional groups make it ideal for complex molecule synthesis. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate key reactions in isoflavone synthesis, such as the cyclization to form the chromone ring or Claisen rearrangements, often leading to higher yields and shorter reaction times. nih.gov
Biocatalysis: The use of enzymes, such as lipases, is an emerging green methodology for reactions like regioselective acylation or cyclization under mild conditions, offering high selectivity and reducing the need for protecting groups. researchgate.net
These evolving synthetic tools continue to expand the accessible chemical space for this compound analogues, facilitating the exploration of this important class of natural products.
Molecular Mechanisms of Biological Activity
Molecular Target Identification and Receptor Interactions
The interaction of isoflavones with nuclear receptors, particularly estrogen receptors, is a primary mechanism behind their biological effects. Nuclear receptors are a class of proteins that function as ligand-activated transcription factors, directly regulating gene expression. mdpi.comnih.gov
Isoglabrone, as an isoflavone (B191592), belongs to a class of compounds known for their structural similarity to 17β-estradiol, allowing them to bind to estrogen receptors (ERs). frontiersin.org The binding affinity to Estrogen Receptor Alpha (ERα), a key mediator of estrogen signaling, is a critical determinant of a compound's estrogenic or anti-estrogenic activity. nih.gov
Studies on various isoflavones, such as genistein (B1671435) and daidzein (B1669772), have been conducted using competitive binding assays. These assays measure the ability of a test compound to displace radiolabeled 17β-estradiol from the receptor, with the results often expressed as a half-maximal inhibitory concentration (IC50) or as a Relative Binding Affinity (RBA) compared to 17β-estradiol (which is set to 100%). vegahub.euscienceopen.com While specific quantitative binding data for this compound is not extensively detailed in the reviewed scientific literature, research on structurally related isoflavones indicates that they generally exhibit a lower binding affinity for ERα compared to the endogenous ligand, 17β-estradiol. frontiersin.orgwikipedia.org For instance, the isoflavones genistein and daidzein show measurable but significantly lower affinity for ERα. vegahub.eu The binding of ligands to ERα induces conformational changes that facilitate receptor dimerization and subsequent interaction with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. nus.edu.sg
Table 1: Comparative Estrogen Receptor Binding Affinities of Select Isoflavones This table presents data for related isoflavones to provide context for the potential activity of this compound. Specific RBA values for this compound are not available in the cited literature.
| Compound | Relative Binding Affinity (RBA) for ERα | Relative Binding Affinity (RBA) for ERβ | ERβ/ERα Selectivity Ratio |
| 17β-Estradiol (E2) | 100 | 100 | 1 |
| Genistein | 0.021 | 6.8 | 324 |
| Daidzein | 0.003 | 0.22 | 73 |
| Liquiritigenin | ~0.001 | 0.021 | 21 |
| Data sourced from Jiang, Y., et al. (2018). frontiersin.org |
The second subtype of the estrogen receptor, Estrogen Receptor Beta (ERβ), often exhibits different binding affinities for phytoestrogens compared to ERα. thermofisher.comthermofisher.com Many isoflavones demonstrate a preferential binding to ERβ. frontiersin.org This selectivity is significant because ERα and ERβ can have different, and sometimes opposing, physiological roles. thermofisher.com
Like with ERα, specific binding affinity values for this compound with ERβ are not prominently available. However, studies on a wide range of botanical estrogens, including the isoflavones genistein and daidzein, show a consistently higher relative binding affinity for ERβ over ERα. frontiersin.org For example, genistein binds to ERβ with an affinity that is over 300-fold greater than its affinity for ERα. frontiersin.org This preferential binding suggests that the biological effects of such compounds may be mediated primarily through ERβ activation. frontiersin.org The activation of ERβ can influence a distinct set of target genes compared to ERα, leading to different cellular outcomes. thermofisher.com
The nuclear receptor superfamily includes 48 members in humans, such as the androgen receptor (AR), progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and various orphan receptors whose endogenous ligands are not yet known. mdpi.comlubio.ch These receptors regulate a vast array of physiological processes. mdpi.com
To determine the selectivity of a compound, it is often screened against a panel of multiple nuclear receptors using cell-based reporter assays. nih.govnih.gov These assays typically use a chimeric receptor containing the ligand-binding domain (LBD) of the target nuclear receptor fused to a DNA-binding domain (DBD) that recognizes a specific reporter gene. nih.govmdpi.com Ligand activation of the chimera drives the expression of the reporter, providing a quantifiable measure of interaction. nih.gov
Based on a review of the available scientific literature, comprehensive screening of this compound against a broad panel of other nuclear receptors has not been reported. Therefore, its activity and selectivity profile across the wider nuclear receptor superfamily remain to be characterized.
Enzymatic Inhibition and Kinetic Studies
Neuraminidase Inhibition in Viral Replication Contexts
Neuraminidase is a key enzyme expressed on the surface of influenza viruses that plays a crucial role in viral replication. wikipedia.orgresearchgate.net It facilitates the release of newly formed virus particles from infected cells by cleaving sialic acid residues on the cell surface, thus preventing viral aggregation and promoting the spread of the infection. wikipedia.orgpolyu.edu.hk Inhibition of neuraminidase activity is a well-established strategy for the treatment of influenza. wikipedia.org
Neuraminidase inhibitors act by mimicking the natural substrate of the enzyme, sialic acid, and binding to its active site. wikipedia.org This competitive inhibition prevents the enzyme from cleaving sialic acid, thereby trapping the progeny virions on the surface of the host cell and halting the spread of the virus. researchgate.net The development of sensitive assays to measure neuraminidase activity is crucial for screening potential antiviral compounds and for virological surveillance. nih.govrsc.org
α-Glucosidase Inhibitory Activity
α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. nih.govbanglajol.info Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. mdpi.com This makes α-glucosidase inhibitors a therapeutic target for the management of type 2 diabetes mellitus. nih.gov
Numerous natural compounds, including flavonoids, have been investigated for their α-glucosidase inhibitory potential. mdpi.comnih.gov Kinetic studies are often employed to determine the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. nih.goveurekaselect.com For example, fisetin, a flavonoid, has been shown to be a non-competitive inhibitor of α-glucosidase. nih.gov These studies provide valuable insights into the structure-activity relationships of inhibitors and can guide the development of more potent therapeutic agents. mdpi.com
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a crucial role in downregulating insulin (B600854) and leptin signaling pathways. patsnap.commdpi.com By dephosphorylating the insulin receptor, PTP1B attenuates the insulin signal. plos.orgresearchgate.net Consequently, inhibition of PTP1B is a significant therapeutic strategy for managing type 2 diabetes and obesity, as it enhances insulin sensitivity. mdpi.complos.org
The inhibitory action of various compounds on PTP1B has been a subject of extensive research. For instance, a series of isosteviol (B191626) derivatives were synthesized and evaluated for their PTP1B inhibitory activity, with some derivatives showing remarkable bioactivities with IC50 values ranging from 0.24 to 0.40 µM. nih.gov Specifically, derivative 24 in that study exhibited the most potent inhibitory activity against PTP1B with an IC50 of 0.24 µM. nih.gov Other studies have identified potent PTP1B inhibitors with IC50 values as low as 50 nM. medchemexpress.com The selectivity of these inhibitors is a critical factor; for example, one inhibitor displayed over 40-fold selectivity for PTP1B over SHP-2 and LAR, and 15-fold selectivity over the highly homologous TCPTP. medchemexpress.com Kinetic studies of xanthones from Cratoxylum cochinchinense revealed them to be competitive inhibitors of PTP1B, with IC50 values ranging from 2.4 to 52.5 µM. nih.gov
The mechanism of allosteric inhibition of PTP1B involves the binding of inhibitors to a site distinct from the active site, inducing conformational changes that restrict the movement of the WPD loop, thereby inactivating the enzyme. plos.org This allosteric inhibition provides an avenue for developing selective inhibitors, a significant challenge given the highly conserved nature of the PTP1B catalytic site. plos.org
Interactive Table: PTP1B Inhibition Data for Various Compounds
| Compound/Derivative | IC50 Value (µM) | Inhibition Type | Source |
|---|---|---|---|
| Isosteviol Derivative 10 | 0.40 | Not specified | nih.gov |
| Isosteviol Derivative 13 | Not specified | Not specified | nih.gov |
| Isosteviol Derivative 24 | 0.24 | Not specified | nih.gov |
| Isosteviol Derivative 27 | Not specified | Not specified | nih.gov |
| PTP1B-IN-2 | 0.05 | Not specified | medchemexpress.com |
| Cratoxanthone A | 2.4 | Competitive | nih.gov |
| γ-mangostin | 2.8 | Competitive | nih.gov |
| CD00466 | 0.73 | Competitive | mdpi.com |
| Compound 10a | 0.19 | Competitive | mdpi.com |
| Ertiprotafib | 1.6 - 29 | Active Site Inhibitor | mdpi.com |
| Allosteric Compound 2 | 22 | Noncompetitive | mdpi.com |
| Allosteric Compound 3 | 8 | Noncompetitive | mdpi.com |
SARS-CoV-2 3CL Protease Inhibition
The 3C-like protease (3CLpro) of SARS-CoV-2 is a critical enzyme for the virus's replication, making it a prime target for antiviral drug development. rndsystems.comfrontiersin.orgnih.gov This cysteine protease is responsible for cleaving the viral polyprotein into functional non-structural proteins. rndsystems.com The inhibition of 3CLpro can effectively halt the viral life cycle. rndsystems.com
Numerous studies have focused on identifying inhibitors of SARS-CoV-2 3CLpro. For instance, a quantitative high-throughput screening of over 10,000 compounds identified 23 small molecule inhibitors with IC50 values ranging from 0.26 to 28.85 μM. nih.gov Natural products have also been explored as a source of 3CLpro inhibitors. Baicalin and baicalein (B1667712), for example, were identified as non-covalent, non-peptidomimetic inhibitors of SARS-CoV-2 3CLpro. biorxiv.org X-ray crystallography revealed that baicalein binds to the substrate-binding pocket, physically blocking the substrate from accessing the catalytic dyad. biorxiv.org Other research has identified peptidic and non-peptidic inhibitors, with some showing IC50 values in the nanomolar range. rndsystems.com For example, GC376 inhibited SARS-CoV-2 3CLpro with an IC50 of 23 nM. rndsystems.com
Interactive Table: SARS-CoV-2 3CL Protease Inhibition Data
| Compound | IC50 Value (µM) | Source |
|---|---|---|
| GC376 | 0.023 | rndsystems.com |
| Walrycin B | 0.27 | nih.gov |
| Z-FA-FMK | >10 (EC50 = 0.13) | nih.gov |
| Myricetin | 3.684 | dovepress.com |
| Dihydromyricetin | 1.716 | dovepress.com |
| Compound 11a | 0.053 | dovepress.com |
| Compound 17 | 0.67 | dovepress.com |
| Compound 34 | 6.12 | frontiersin.org |
| Compound 36 | 4.47 | frontiersin.org |
| S-217622 | 0.047 | frontiersin.org |
| Gallocatechin | 2.52 (K_I) | nih.gov |
| Sciadopitysin | 7.59 (K_I) | nih.gov |
Structure-Activity Relationship (SAR) Investigations
Impact of Isoprenoid Substitution on Bioactivity
The presence and nature of isoprenoid substitutions on flavonoid scaffolds significantly influence their biological activities. mdpi.comresearchgate.net Prenylation, the attachment of an isoprenoid group, generally increases the lipophilicity of the molecule. mdpi.com This enhanced lipophilicity can lead to a greater affinity for biological membranes and target proteins, often resulting in increased bioactivity. researchgate.net
Studies on various flavonoids have demonstrated that the position and type of the prenyl group are critical for activity. For example, in a study of flavonoids from licorice, the presence of a prenyl or a variant prenyl group on the B ring was reported to be responsible for strong PTP1B inhibition. researchgate.net Research has also indicated that the introduction of an isoprene (B109036) group at the 8th position of apigenin (B1666066) can significantly inhibit the proliferation of certain cancer cells. mdpi.com The type of prenyl group, whether it is a chain or a ring-closed pyran, also affects the molecule's properties and can be differentiated using mass spectrometry techniques. researchgate.net
Role of Ring Structure Modifications in Biological Function
Modifications to the core ring structure of a compound can profoundly alter its biological function. nih.gov In the context of flavonoids and other related molecules, changes to the A, B, or C rings can lead to significant shifts in activity. For instance, in the development of opioid analgesics, the presence and conformation of a heterocyclic ring relative to an aromatic ring are essential for activity. nih.gov
For glycyrrhetinic acid derivatives, structural modifications on the A, C, and E rings have been explored to enhance antitumor activity. mdpi.com The hydroxyl group on the A ring, the carbonyl group on the C ring, and the carboxyl group on the E ring are common sites for modification. mdpi.com Similarly, for certain flavonoids, the retention of a hydroxyl group at the 7-position has been shown to be crucial for their activity. mdpi.com The systematic replacement of rings within a molecule is a common strategy in medicinal chemistry to explore structure-activity relationships and optimize the biological activity of a lead compound. nih.gov
Computational and in Silico Approaches in Isoglabrone Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of isoglabrone research, molecular docking simulations are instrumental in elucidating its potential interactions with various protein receptors. These simulations help identify the most likely binding site of this compound on a target protein and estimate the binding affinity, which is crucial for predicting its biological activity. nih.govnih.gov
For instance, in studies investigating the potential of natural compounds as therapeutic agents, molecular docking can screen large libraries of compounds against a specific protein target. nih.govmdpi.com This approach saves time and resources compared to traditional high-throughput screening. nih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. Software like AutoDock and AutoDock Vina are then used to perform the docking calculations, which generate various possible binding poses and score them based on their binding energy. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov
A hypothetical molecular docking study of this compound against a cancer-related protein, such as a cyclin-dependent kinase (CDK), would involve the following steps:
Obtaining the 3D structure of the CDK from a protein data bank.
Generating a 3D model of this compound.
Using docking software to predict the binding mode and energy of this compound within the ATP-binding pocket of the CDK.
The results of such a study could reveal key hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues of the protein, providing insights into its potential inhibitory mechanism. researchgate.net These findings can then guide further experimental validation and the design of more potent derivatives. Molecular dynamics (MD) simulations can further be employed to study the stability of the ligand-protein complex over time. nih.govnih.gov
Network Pharmacology Analysis for Identifying Molecular Targets and Pathways
Network pharmacology is an emerging discipline that analyzes the relationships between drugs, targets, and diseases from a network perspective. frontiersin.orgxiahepublishing.com This approach is particularly well-suited for studying natural products like this compound, which often exhibit multi-target effects. frontiersin.orgmdpi.com By constructing and analyzing biological networks, researchers can identify the potential molecular targets of this compound and the signaling pathways it may modulate. frontiersin.org
The typical workflow of a network pharmacology analysis in this compound research would involve:
Identifying the potential targets of this compound using public databases.
Retrieving genes associated with a specific disease of interest.
Constructing a protein-protein interaction (PPI) network of the overlapping targets.
Performing enrichment analyses (Gene Ontology and KEGG pathways) to understand the biological processes and pathways affected. frontiersin.orgnih.gov
This methodology allows for a holistic understanding of the compound's mechanism of action, moving beyond a one-drug-one-target paradigm. xiahepublishing.com For example, a network pharmacology study could reveal that this compound targets key proteins in pathways like the PI3K-Akt or MAPK signaling pathways, which are often dysregulated in diseases like cancer. frontiersin.orgmdpi.comnih.gov The analysis can also help to prioritize key targets for further experimental validation, such as molecular docking and in vitro assays. frontiersin.org
| Tool/Database | Application in this compound Network Pharmacology |
| Public Databases | Identification of this compound's potential protein targets. |
| Cytoscape | Construction and visualization of the "compound-target-disease" network. nih.gov |
| Gene Ontology (GO) | Analysis of the biological processes associated with the identified targets. frontiersin.org |
| KEGG Pathway | Identification of the signaling pathways modulated by this compound. frontiersin.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com In this compound research, QSAR modeling can be used to predict the activity of new, untested derivatives based on their structural features. wikipedia.org This predictive capability is highly valuable in drug discovery for lead optimization and for screening large virtual libraries of compounds. jocpr.com
The development of a QSAR model involves several key steps:
Data Collection: A dataset of compounds with known biological activities is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the biological activity. mdpi.com
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com
QSAR models can provide insights into which structural features of this compound are crucial for its activity. jocpr.com For example, a QSAR study might reveal that the presence of a specific functional group or a certain degree of lipophilicity is positively correlated with its biological effect. This information can then be used to guide the synthesis of new analogues with improved potency. jocpr.com It is important to note that the reliability of a QSAR model depends heavily on the quality and diversity of the training data and the rigor of its validation. nih.gov
Cheminformatics in Natural Product-Based Research
Cheminformatics plays a pivotal role in modern natural product research by providing the tools and methods to manage, analyze, and visualize large datasets of chemical information. nfdi4chem.denih.gov For a compound like this compound, cheminformatics approaches can be applied at various stages of the research pipeline, from initial dereplication to lead optimization. nih.gov
Key applications of cheminformatics in this compound research include:
Database Management: Storing and retrieving information about this compound, including its structure, properties, and biological activities, from specialized natural product databases. u-strasbg.fruni-hamburg.de
Structural Analysis: Characterizing the physicochemical and structural properties of this compound and comparing them to other known drugs and natural products. nih.gov This can involve calculating properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.
Virtual Screening: Using computational methods to screen large compound libraries to identify molecules with similar properties or predicted activities to this compound. nih.gov
Dereplication: Quickly identifying if this compound has been previously isolated and characterized, thus avoiding rediscovery. nih.gov
Cheminformatics tools often incorporate machine learning and data mining techniques to uncover novel relationships within the vast chemical space of natural products. youtube.com These approaches help to prioritize compounds for further investigation and accelerate the drug discovery process. uni-hamburg.de
Prediction of Bioactivity Properties and Metabolic Transformations
In silico methods are increasingly used to predict the bioactivity profiles and metabolic fate of compounds like this compound. nih.gov These predictions are crucial in the early stages of drug development to assess the potential efficacy and metabolic stability of a compound.
Bioactivity Prediction: Computational models can predict the likely biological targets of this compound based on its chemical structure. nih.gov These predictions are often derived from large databases of known drug-target interactions and employ various machine learning algorithms. By comparing the structural features of this compound to those of compounds with known activities, these models can generate a predicted bioactivity profile, suggesting potential therapeutic applications or off-target effects.
Metabolic Transformation Prediction: Predicting how a compound will be metabolized in the body is essential for understanding its pharmacokinetics and potential for producing active or toxic metabolites. cambridgemedchemconsulting.comlhasalimited.org Computational tools like BioTransformer can predict the metabolic transformations of this compound by simulating the effects of major metabolic enzymes, such as cytochrome P450s (CYPs). nih.gov These tools use rule-based systems and machine learning models to identify the likely sites of metabolism on the molecule and the resulting metabolic products. cambridgemedchemconsulting.comnih.gov
For this compound, these predictions could highlight potential phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation, sulfation) metabolic reactions. cambridgemedchemconsulting.com Understanding these transformations can help in designing analogues with improved metabolic stability or in identifying potential drug-drug interactions.
| Computational Approach | Predicted Outcome for this compound |
| Bioactivity Prediction | Potential therapeutic targets and mechanisms of action. |
| Metabolic Prediction | Likely metabolic pathways and resulting metabolites. |
Analytical Chemistry Methodologies for Isoglabrone Research
Development of Targeted Quantitative Analysis Methods
Targeted quantitative analysis of isoglabrone often employs advanced chromatographic and mass spectrometric techniques to achieve high sensitivity and specificity. Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone of modern analytical chemistry for this purpose. measurlabs.comwaters.com
Methodologies such as Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) are particularly well-suited for the precise quantification of specific molecules like this compound in complex biological samples. nih.gov MRM, typically performed on a triple quadrupole mass spectrometer (QQQ-MS), offers high sensitivity by monitoring specific precursor-to-product ion transitions unique to the target analyte. umich.edu This technique is robust and reliable for analyzing a large number of samples. thermofisher.com However, developing an MRM assay can be challenging as it requires prior determination of the optimal MS/MS product ions for each target. thermofisher.com
Parallel Reaction Monitoring (PRM) is an alternative approach that provides high selectivity and sensitivity for quantifying tens to hundreds of targeted compounds. thermofisher.com Unlike MRM, PRM isolates a target precursor ion and then detects all resulting product ions in a high-resolution mass analyzer, such as an Orbitrap. thermofisher.com This eliminates the need to preselect product ions, thereby simplifying method development. thermofisher.com
The choice between these methods often depends on the specific research goals, the complexity of the sample matrix, and the number of analytes being targeted. Both MRM and PRM have proven to be powerful tools for targeted metabolomics and can be applied to the quantitative analysis of this compound. nih.gov
Below is an interactive table summarizing key aspects of targeted quantitative analysis methods.
| Technique | Instrumentation | Key Advantages | Considerations |
|---|---|---|---|
| Multiple Reaction Monitoring (MRM) | Triple Quadrupole Mass Spectrometer (QQQ-MS) | High sensitivity, high throughput, robust for large sample sets. umich.eduthermofisher.com | Requires pre-selection of product ion transitions, which can be time-consuming. thermofisher.com |
| Parallel Reaction Monitoring (PRM) | High-Resolution Mass Spectrometer (e.g., Orbitrap) | High selectivity, simplifies method development as it detects all product ions. thermofisher.com | May be more suitable for quantifying a moderate number of targets. thermofisher.com |
High-Throughput Screening for Related Prenylated Flavonoids
High-throughput screening (HTS) methods are essential for the rapid identification of prenylated flavonoids, including this compound, from a large number of samples. nih.gov These methods often utilize microplate-based assays to assess properties like antioxidant capacity or specific enzyme inhibition, allowing for the efficient screening of numerous plant extracts or fractions. nih.gov
A significant advancement in HTS for prenylated flavonoids is the use of Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS). nih.gov A developed method allows for the rapid screening of these compounds in complex plant extracts by identifying specific neutral losses in the mass spectra. nih.gov Specifically, the method screens for neutral losses of 42 u and 56 u in the positive-ion mode MS² and MS³ spectra, which are characteristic of prenyl groups. nih.gov This technique can also differentiate between a prenyl chain and a pyran ring based on the ratio of the relative abundances of these fragment ions. nih.gov
For instance, the application of this UHPLC-ESI-MS method to extracts of Glycyrrhiza glabra (licorice) root successfully identified 70 different mono- and di-prenylated flavonoids, demonstrating its efficacy and high-throughput capability. nih.gov Such methods are invaluable for dereplication, the process of quickly identifying known compounds in a mixture, thereby focusing purification efforts on novel or particularly active substances.
The following table provides an overview of a high-throughput screening method for prenylated flavonoids.
| Method | Key Principle | Application | Outcome |
|---|---|---|---|
| UHPLC-ESI-MS with Neutral Loss Scanning | Screening for characteristic neutral losses (42 u and 56 u) of prenyl groups in MS² and MS³ spectra. nih.gov | Rapid identification of prenylated flavonoids in complex plant extracts. nih.gov | Identified 70 mono- and di-prenylated flavonoids in Glycyrrhiza glabra root extracts. nih.gov |
Characterization of this compound within Complex Botanical Extracts
The characterization of this compound within complex botanical extracts is a multi-step process that begins with extraction and is followed by isolation and structural elucidation. nih.gov The initial extraction of this compound from plant material, such as the roots of Glycyrrhiza species, is a critical first step. researchgate.net Solvents of varying polarities are often used to selectively extract different classes of compounds.
Bioassay-guided isolation is a common strategy employed to pinpoint active compounds like this compound. nih.govmdpi.com This process involves fractionating the crude extract and testing each fraction for a specific biological activity. The most active fractions are then subjected to further separation and purification, often using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). frontiersin.org
Once isolated, the structural characterization of this compound is achieved using a combination of spectroscopic methods. Mass spectrometry (MS) provides information about the molecular weight and elemental composition. youtube.com Techniques like electrospray ionization (ESI) are considered "soft" ionization methods that cause minimal fragmentation, making them suitable for determining the mass of intact molecules. youtube.com Further structural details are obtained through Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are used to determine the connectivity of atoms within the molecule, ultimately leading to its complete structural elucidation.
An example of this approach is the characterization of phenolic components in Eucalyptus globulus bark extracts, where HPLC-ESI-MS and tandem mass spectrometry (MSⁿ) were used to identify 29 phenolic compounds. nih.gov Similarly, the phytochemical investigation of Tephrosia rhodesica roots led to the isolation and identification of several new prenylated flavonoids through NMR and MS analyses. acs.org
The table below outlines the general workflow for the characterization of a compound like this compound from a botanical source.
| Step | Technique(s) | Purpose |
|---|---|---|
| Extraction | Solvent extraction (e.g., with methanol, ethanol (B145695), ethyl acetate) | To obtain a crude extract containing the target compound from the plant material. researchgate.net |
| Isolation | Bioassay-guided fractionation, High-Performance Liquid Chromatography (HPLC) | To separate and purify the target compound from the complex mixture. frontiersin.org |
| Structural Elucidation | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy | To determine the molecular weight, formula, and complete chemical structure of the isolated compound. youtube.comacs.org |
Future Research Directions and Emerging Paradigms in Isoglabrone Studies
Elucidation of Unexplored Molecular Mechanisms
While preliminary studies have hinted at the anti-inflammatory and other bioactivities of isoglabrone, the precise molecular pathways it modulates remain largely uncharted. mdpi.comscirp.org Future investigations should aim to dissect these mechanisms in greater detail.
Key areas of focus will likely include:
Anti-inflammatory Pathways: A primary mechanism for the anti-inflammatory effects of many isoflavones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. mdpi.commdpi.com Research is needed to determine if this compound directly or indirectly modulates key components of this pathway, such as IκB kinase (IKK) or the translocation of NF-κB to the nucleus. Furthermore, its effects on the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), warrant thorough investigation. mdpi.commdpi.comnih.gov
Oxidative Stress Modulation: The interplay between inflammation and oxidative stress is a critical aspect of many diseases. Isoflavones are known for their antioxidant properties. mdpi.com Future studies should explore this compound's ability to scavenge reactive oxygen species (ROS) and its influence on endogenous antioxidant defense systems, including the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.
Cellular Signaling Cascades: Beyond the well-established inflammatory pathways, the impact of this compound on other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38), should be explored. These pathways are integral to a variety of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov
Investigation of Novel Biological Activities
The structural features of this compound suggest that its biological activities may extend beyond what is currently known. Emerging research should probe its potential in several new therapeutic areas.
Anticancer Properties: Isoflavones, as a class, have been investigated for their potential in cancer chemoprevention and therapy. nih.gov The cytotoxic effects of this compound against various cancer cell lines, such as those for breast, colon, and liver cancer, should be systematically evaluated. researchgate.netresearchgate.netrjptonline.org Mechanistic studies could explore its influence on cell cycle progression, apoptosis induction, and inhibition of metastasis.
Neuroprotective Effects: Neuroinflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.comutrgv.edu Given its potential anti-inflammatory and antioxidant properties, this compound represents a promising candidate for neuroprotection. nih.govmedwinpublishers.combinasss.sa.cr Future research could investigate its ability to protect neurons from excitotoxicity, reduce glial cell activation, and modulate neurotransmitter systems. mdpi.comutrgv.edu
Metabolic Disorders: There is growing interest in the role of natural compounds in managing metabolic disorders. mdpi.comrimuhc.caconsensus.appselvita.comfrontiersin.org Studies could explore this compound's effects on glucose and lipid metabolism, insulin (B600854) sensitivity, and its potential to mitigate complications associated with conditions like diabetes and obesity. mdpi.comresearchgate.net
Advanced Synthetic Biology Approaches for Production
The natural abundance of this compound can be a limiting factor for extensive research and potential commercialization. Synthetic biology offers a powerful alternative for sustainable and scalable production. nih.govnih.gov
Metabolic Engineering: By introducing and engineering metabolic pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae, it is possible to produce this compound from simple sugars. nih.govnih.gov This involves the heterologous expression of plant-derived enzymes involved in the isoflavonoid (B1168493) biosynthesis pathway.
Pathway Optimization: To enhance production yields, researchers can employ various strategies, including optimizing codon usage of the introduced genes, balancing enzyme expression levels, and eliminating competing metabolic pathways in the host organism. nih.govyoutube.com The use of synthetic scaffolds to co-localize enzymes in the pathway can also improve efficiency.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics)
To gain a holistic understanding of this compound's biological effects, the integration of "omics" technologies is crucial. humanspecificresearch.orgnih.gov These high-throughput analytical approaches provide a comprehensive snapshot of molecular changes within a biological system.
Metabolomics: This technology can identify and quantify the complete set of small-molecule metabolites in a cell or tissue after treatment with this compound. humanspecificresearch.orgmdpi.com This can reveal novel metabolic pathways affected by the compound and help identify biomarkers of its activity.
Proteomics: By analyzing the entire protein complement (proteome), researchers can identify proteins whose expression or post-translational modification is altered by this compound. humanspecificresearch.orgmdpi.com This can provide direct insights into the molecular targets and signaling pathways it modulates.
Integrated Multi-Omics Analysis: The true power of these technologies lies in their integration. biorxiv.org Combining metabolomic, proteomic, and transcriptomic data can create a comprehensive network view of this compound's mechanism of action, from gene expression to protein function and metabolic output.
Refinement of Predictive Models for Bioactivity
Computational approaches are becoming increasingly important in drug discovery and phytochemical research. rsc.orgsemanticscholar.org Refining predictive models for this compound's bioactivity can accelerate its development.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity. By developing and refining QSAR models for this compound and its analogs, researchers can predict the bioactivity of novel derivatives and guide the synthesis of more potent compounds.
Machine Learning and AI: Advanced machine learning algorithms can be trained on existing experimental data to predict the biological activities of new compounds with greater accuracy. nih.govnih.gov These models can incorporate a wide range of chemical and biological data to identify promising candidates for further investigation. cas.org
Molecular Docking and Simulation: These computational techniques can predict how this compound interacts with specific protein targets at the atomic level. This can help to elucidate its mechanism of action and guide the design of more effective and selective molecules.
Q & A
Q. What spectroscopic methods are recommended for characterizing Isoglabrone’s structural identity?
To confirm this compound’s molecular structure, employ a combination of nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D experiments), mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy for functional group analysis. Cross-validate results with computational modeling (e.g., density functional theory) to resolve ambiguities in stereochemistry .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
Document all synthetic steps in detail, including solvent purity, reaction temperatures, catalyst ratios, and purification methods (e.g., column chromatography or crystallization). Use high-performance liquid chromatography (HPLC) to verify purity (>95%) and X-ray crystallography for definitive structural confirmation. Publish raw spectral data in supplementary materials to enable replication .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Prioritize cell viability assays (e.g., MTT or resazurin-based tests) and enzyme inhibition studies (e.g., kinase or protease assays) using dose-response curves. Include positive controls (e.g., known inhibitors) and validate results across at least three biological replicates to minimize variability .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacological efficacy be resolved?
Conduct a systematic review of existing studies to identify variables such as differences in cell lines, assay conditions, or compound purity. Replicate experiments under standardized protocols (e.g., ISO guidelines) and perform meta-analyses to quantify effect sizes. Use Western blotting or RNA sequencing to explore mechanistic inconsistencies (e.g., off-target effects) .
Q. What experimental designs are optimal for studying this compound’s interaction with biological targets?
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and affinity. Pair with molecular docking simulations to predict binding sites. For in vivo validation, use CRISPR-edited models to isolate target pathways and control for genetic variability .
Q. How should researchers address discrepancies in this compound’s reported solubility and stability profiles?
Perform accelerated stability studies under varying pH, temperature, and light conditions using UV-Vis spectroscopy and HPLC . Compare results with computational predictions (e.g., Hansen solubility parameters). Publish raw degradation kinetics data to facilitate cross-study comparisons .
Q. What strategies are recommended for isolating this compound from complex biological matrices?
Optimize solid-phase extraction (SPE) protocols using polarity-matched solvents and validate recovery rates via isotope dilution mass spectrometry . For tissue samples, combine liquid-liquid extraction with ultracentrifugation to remove lipid interference. Include matrix-matched calibration standards to account for ion suppression/enhancement .
Methodological Frameworks for Data Analysis
Q. How can researchers statistically analyze this compound’s dose-response relationships in heterogeneous datasets?
Apply non-linear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀/IC₅₀ values. Use Bayesian hierarchical modeling to account for inter-study variability. Tools like GraphPad Prism or R packages (e.g., drc) are recommended for robust curve fitting .
Q. What bioinformatics approaches are suitable for elucidating this compound’s multi-target mechanisms?
Leverage network pharmacology tools (e.g., STRING or KEGG pathway analysis) to map protein-protein interactions. Integrate transcriptomic data (RNA-seq) with ChIP-seq datasets to identify upstream regulators. Validate predictions using gene knockout or siRNA silencing .
Ethical and Reproducibility Considerations
Q. How can researchers mitigate bias in this compound-related studies?
Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Figshare or Zenodo. Use blinded analysis for subjective endpoints (e.g., histological scoring) and pre-register study protocols on platforms like Open Science Framework .
Key Guidelines for Researchers
- Data Validation : Always include negative controls and independent replicates to confirm specificity .
- Literature Gaps : Use systematic reviews (e.g., PRISMA frameworks) to identify understudied aspects of this compound’s pharmacology .
- Ethical Compliance : Obtain necessary approvals for biological sampling and disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
